Sardomozide
Overview
Description
Mechanism of Action
Target of Action
Sardomozide, also known as 4-Aiah, primarily targets the enzyme S-adenosylmethionine decarboxylase (SAMDC) . SAMDC plays a crucial role in the biosynthesis of polyamines, which are essential for cell growth and differentiation .
Mode of Action
This compound acts as an inhibitor of SAMDC . It binds to the enzyme, thereby reducing its activity. Following treatment with this compound, intracellular SAMDC activity is reduced . This interaction leads to changes in the cellular levels of polyamines, which can affect various cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polyamine biosynthesis pathway . By inhibiting SAMDC, this compound disrupts the production of polyamines. Polyamines, such as spermidine and spermine, are involved in various cellular processes, including DNA stabilization, protein synthesis, and cell growth . Therefore, the inhibition of SAMDC by this compound can have significant downstream effects on these processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of polyamine biosynthesis . This can lead to a decrease in cell proliferation, as polyamines are essential for cell growth and differentiation . In the context of cancer cells, this could potentially lead to a reduction in tumor growth .
Biochemical Analysis
Biochemical Properties
Sardomozide interacts with the enzyme SAMDC, inhibiting its activity . SAMDC is a crucial enzyme in the polyamine biosynthesis pathway, catalyzing the decarboxylation of S-adenosylmethionine to produce decarboxylated S-adenosylmethionine, a key intermediate in the synthesis of polyamines . By inhibiting SAMDC, this compound can potentially disrupt the production of polyamines, affecting various biochemical reactions within the cell .
Cellular Effects
This compound’s inhibition of SAMDC can have profound effects on cellular processes. Polyamines are involved in a variety of cellular functions, including DNA stabilization, gene expression, and cell proliferation . By inhibiting polyamine synthesis, this compound can potentially influence these processes. For example, it has been observed that treatment with this compound can reduce intracellular SAMDC activity to 10% of control, indicating a significant impact on cellular function .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with SAMDC. It binds to the enzyme, inhibiting its activity and thereby disrupting the synthesis of polyamines . This can lead to changes in gene expression, as polyamines are known to influence the transcription and translation of certain genes . Furthermore, the disruption of polyamine synthesis can affect cellular signaling pathways and metabolic processes, given the role of polyamines in these areas .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, following treatment for 48 hours with this compound, intracellular SAMDC activity is reduced to 10% of control This suggests that the compound has a lasting effect on cellular function
Metabolic Pathways
This compound is involved in the polyamine biosynthesis pathway by inhibiting the enzyme SAMDC . This can potentially affect metabolic flux and metabolite levels within the cell. Detailed information on the specific metabolic pathways that this compound interacts with, including any enzymes or cofactors, is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: ADU-S100 ammonium salt is synthesized through a series of chemical reactions involving the formation of cyclic dinucleotides. The preparation involves the use of bisphosphorothioate analogs of cyclic adenosine monophosphate (c-di-AMP), which are then modified to enhance their stability and biological activity .
Industrial Production Methods: In industrial settings, ADU-S100 ammonium salt is often prepared using liposomal delivery systems to improve its stability and efficacy. The compound is incorporated into cationic liposomes, which protect it from degradation and enhance its delivery to target cells .
Chemical Reactions Analysis
Types of Reactions: ADU-S100 ammonium salt primarily undergoes activation reactions within the STING pathway. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The activation of ADU-S100 ammonium salt involves its recognition by the endoplasmic reticulum-resident receptor STING, followed by the recruitment of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) .
Major Products Formed: The major products formed from the activation of ADU-S100 ammonium salt are type I interferons and other cytokines, which play a crucial role in the immune response against cancer cells .
Scientific Research Applications
ADU-S100 ammonium salt has been extensively studied for its applications in cancer immunotherapy. It has shown promise in enhancing the efficacy of immune checkpoint inhibitors by amplifying tumor immunogenicity . Additionally, it has been used in combination with other therapeutic agents to overcome immune tolerance and promote tumor-specific CD8+ T-cell responses . Research has also explored its potential in treating various types of cancers, including metastatic melanoma and solid tumors .
Comparison with Similar Compounds
Similar Compounds:
- 2’3’-c-di-AM (PS)2 (Rp,Rp) disodium salt
- 2’3’-c-di-AM (PS)2 (Rp,Rp) enantiomer ammonium salt
Uniqueness: ADU-S100 ammonium salt is unique due to its enhanced stability and lipophilicity compared to other cyclic dinucleotides. Its ability to activate all known human and murine STING alleles makes it a potent and versatile STING agonist . Additionally, its formulation in liposomal delivery systems further enhances its efficacy and stability .
Properties
IUPAC Name |
1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPGNVSXMAUSJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869976 | |
Record name | Sardomozide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149400-88-4 | |
Record name | Sardomozide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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